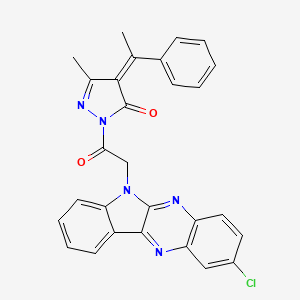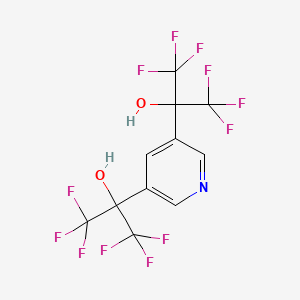
D-Tyrosine,2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosine,2-iodo-: is an iodinated derivative of the amino acid tyrosine. This compound is characterized by the substitution of a hydrogen atom in the phenolic ring of tyrosine with an iodine atom at the second position. Iodinated tyrosines are significant in various biochemical processes, particularly in the synthesis of thyroid hormones.
準備方法
Synthetic Routes and Reaction Conditions:
Iodination of D-Tyrosine:
Industrial Production Methods:
Batch Process: In industrial settings, the iodination of D-Tyrosine can be carried out in large reactors where the reagents are added sequentially. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Continuous Process: For large-scale production, a continuous flow process may be employed where D-Tyrosine and iodine are continuously fed into a reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions:
Oxidation: D-Tyrosine,2-iodo- can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of quinones.
Reduction: The compound can be reduced back to D-Tyrosine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: D-Tyrosine.
Substitution: Azido-tyrosine or thiourea derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: D-Tyrosine,2-iodo- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Labeling: The compound is used in the labeling of proteins for various biochemical assays, aiding in the study of protein structure and function.
Medicine:
Thyroid Hormone Research: As an iodinated tyrosine derivative, it is significant in the study of thyroid hormone synthesis and metabolism.
Industry:
Radiopharmaceuticals: D-Tyrosine,2-iodo- can be used in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
作用機序
Molecular Targets and Pathways:
Thyroid Peroxidase: D-Tyrosine,2-iodo- acts as a substrate for thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones.
Iodination Pathway: The compound participates in the iodination pathway, where it is incorporated into thyroid hormones like thyroxine (T4) and triiodothyronine (T3).
類似化合物との比較
L-Tyrosine,2-iodo-: Similar in structure but differs in the stereochemistry of the amino acid.
Diiodotyrosine: Contains two iodine atoms on the phenolic ring, making it more heavily iodinated.
Monoiodotyrosine: Contains only one iodine atom, typically at the third position.
Uniqueness:
Stereochemistry: The D-configuration of D-Tyrosine,2-iodo- distinguishes it from its L-counterpart, affecting its interaction with enzymes and receptors.
Iodination Position: The specific iodination at the second position provides unique reactivity and biological activity compared to other iodinated tyrosines.
This detailed overview of D-Tyrosine,2-iodo- covers its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
307.08 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1 |
InChIキー |
BMBZSHPNHVPCNG-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)I)C[C@H](C(=O)O)N |
正規SMILES |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
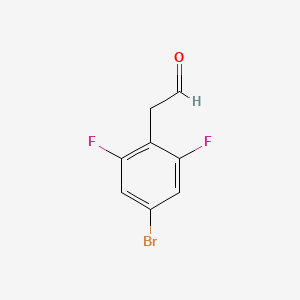


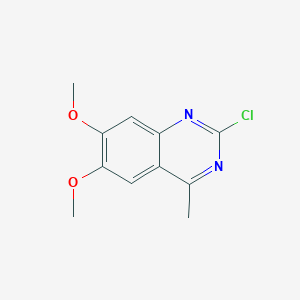
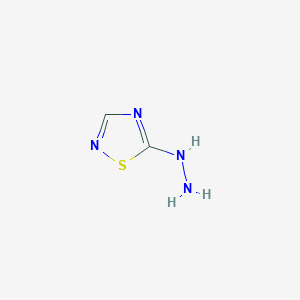
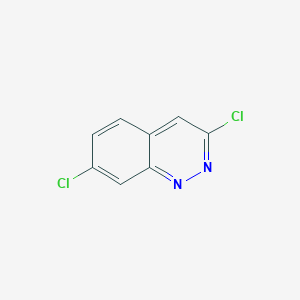
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)
